molecular formula C20H30N2O2 B2601603 (E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411337-53-4

(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide

Cat. No. B2601603
CAS RN: 2411337-53-4
M. Wt: 330.472
InChI Key: KBYZPGHATIAECG-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide, also known as CP 945,598, is a synthetic compound that belongs to the class of cannabinoids. It is a potent and selective antagonist of the cannabinoid receptor CB1, which plays a crucial role in the regulation of various physiological processes, including pain sensation, appetite, and mood.

Mechanism of Action

(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598 acts as a competitive antagonist of the CB1 receptor, which is predominantly expressed in the central nervous system. By binding to the CB1 receptor, it blocks the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, and exogenous cannabinoids, such as delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. This results in the inhibition of CB1-mediated signaling pathways, leading to the modulation of various physiological processes, including appetite, mood, and pain sensation.
Biochemical and Physiological Effects:
(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598 has been shown to have several biochemical and physiological effects, including the reduction of food intake and body weight, the inhibition of drug reward, and the modulation of pain sensation. In addition, it has been demonstrated to have anti-inflammatory and neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of (E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598 is its high selectivity for the CB1 receptor, which allows for the specific targeting of this receptor without affecting other receptors. This makes it a valuable tool for studying the role of the CB1 receptor in various physiological processes. However, one limitation of (E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on (E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598. One area of interest is its potential use in the treatment of addiction, particularly in combination with other pharmacological and behavioral interventions. Another area of interest is its potential use in the treatment of obesity and related metabolic disorders. Furthermore, the development of more potent and selective CB1 antagonists, such as (E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598, could lead to the discovery of new therapeutic targets for a range of diseases.

Synthesis Methods

The synthesis of (E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598 involves several steps, starting from the reaction of 3-cyclopentyloxybenzaldehyde with 2-bromopropane in the presence of a base to form the corresponding ketone. The ketone is then reacted with dimethylamine and formaldehyde to give the intermediate enamine, which is further reacted with 2-bromo-4'-cyanoacetophenone to form the final product.

Scientific Research Applications

(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and pain management. As a CB1 antagonist, it has been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been demonstrated to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, suggesting its potential use in addiction treatment. Furthermore, (E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598 has been shown to have analgesic effects in animal models of neuropathic pain.

properties

IUPAC Name

(E)-N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-16(21-20(23)12-7-13-22(2)3)14-17-8-6-11-19(15-17)24-18-9-4-5-10-18/h6-8,11-12,15-16,18H,4-5,9-10,13-14H2,1-3H3,(H,21,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYZPGHATIAECG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC2CCCC2)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC(=CC=C1)OC2CCCC2)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.